Physical and chemical properties of 2-(1-methylethylidene)-cyclohexanone
Physical and chemical properties of 2-(1-methylethylidene)-cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(1-methylethylidene)-cyclohexanone, also known as 2-isopropylidenecyclohexanone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this α,β-unsaturated ketone. The guide details the compound's structural and physicochemical properties, provides experimental protocols for its synthesis and characterization, and explores its known and potential biological activities. All quantitative data is presented in clear, tabular format, and key experimental workflows are visualized using logical diagrams.
Introduction
2-(1-Methylethylidene)-cyclohexanone is an organic compound featuring a cyclohexanone ring substituted with an isopropylidene group at the alpha position.[1] This structure, containing a conjugated enone system, is a key feature that influences its chemical reactivity and potential biological activity.[1] While its primary applications have been in synthetic organic chemistry, potentially as a fragrance or flavoring agent, the structural motifs present in this molecule are also found in compounds with interesting pharmacological properties.[1] This guide aims to consolidate the available technical information on 2-(1-methylethylidene)-cyclohexanone to facilitate further research and exploration of its potential in drug discovery and development. The compound has also been identified in the plant Crocus sativus.
Physicochemical Properties
The physical and chemical properties of 2-(1-methylethylidene)-cyclohexanone are summarized in the tables below. These properties have been determined through a combination of experimental measurements and computational predictions.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [1][2] |
| Molecular Weight | 138.21 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Distinctive, ketone-like | [1] |
| Boiling Point | 503.88 K (230.73 °C) (predicted) | [3] |
| Melting Point | 267.43 K (-6.12 °C) (predicted) | [3] |
| Density | 0.948 g/cm³ at 20°C (for cyclohexanone) | [4] |
| Solubility | Limited solubility in water, soluble in organic solvents.[1] |
Table 2: Chemical and Computational Data
| Property | Value | Source |
| CAS Number | 13747-73-4 | [1][2] |
| IUPAC Name | 2-(propan-2-ylidene)cyclohexan-1-one | |
| InChI | InChI=1S/C9H14O/c1-7(2)8-5-3-4-6-9(8)10/h3-6H2,1-2H3 | [1][2] |
| InChIKey | MMTBDIDPDFBJIC-UHFFFAOYSA-N | [1][2] |
| SMILES | CC(C)=C1CCCCC1=O | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.466 (predicted) | [3] |
| Topological Polar Surface Area | 17.1 Ų | |
| Complexity | 173 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and spectroscopic characterization of 2-(1-methylethylidene)-cyclohexanone.
Synthesis Protocols
Two common methods for the synthesis of α,β-unsaturated ketones like 2-(1-methylethylidene)-cyclohexanone are the Wittig reaction and the Aldol condensation.
The Wittig reaction is a reliable method for converting ketones into alkenes.[5][6][7] In this case, cyclohexanone is reacted with a phosphorus ylide.
-
Materials: Cyclohexanone, Isopropyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexane, Anhydrous tetrahydrofuran (THF), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend isopropyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexane to the suspension via the dropping funnel with vigorous stirring. Allow the reaction to stir for 1 hour at 0 °C, during which the color should change to deep orange/red, indicating the formation of the ylide.
-
Add a solution of cyclohexanone in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(1-methylethylidene)-cyclohexanone.
-
The Aldol condensation of cyclohexanone with acetone can also yield the target compound, typically under basic or acidic conditions.[3][8][9]
-
Materials: Cyclohexanone, Acetone, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Ethanol, Water, Diethyl ether, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone in ethanol.
-
Add an excess of acetone to the solution.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the ketone mixture with stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid (HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
-
Spectroscopic Characterization
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Expected Chemical Shifts (δ, ppm): Protons on the carbons adjacent to the carbonyl group (α-protons) are expected to be deshielded and appear in the range of 2.1–2.6 ppm.[1] The vinyl methyl protons will appear as two singlets, and the remaining cyclohexyl protons will resonate in the upfield region.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Expected Chemical Shifts (δ, ppm): The carbonyl carbon is highly deshielded and is expected to appear in the range of 190–220 ppm.[1] The α- and β-carbons of the enone system will also show characteristic downfield shifts.
-
-
Sample Preparation: As a liquid, the sample can be analyzed neat.[2][4][10][11] Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: A strong, sharp absorption band characteristic of the C=O stretch in a conjugated ketone is expected around 1685-1666 cm⁻¹.[12] C=C stretching and C-H stretching and bending vibrations will also be present.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[2]
Reactivity and Potential Biological Activity
Chemical Reactivity
The chemical reactivity of 2-(1-methylethylidene)-cyclohexanone is dominated by the α,β-unsaturated ketone moiety.[1] This functional group makes the compound susceptible to:
-
Nucleophilic Addition: The β-carbon of the enone system is electrophilic and can undergo Michael (1,4-conjugate) addition with various nucleophiles.
-
Nucleophilic Acyl Addition: The carbonyl carbon can be attacked by strong nucleophiles in a 1,2-addition fashion.
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Reactions at the α-carbon: The protons on the α'-carbon (C6) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.
Biological Activity
While extensive biological studies on 2-(1-methylethylidene)-cyclohexanone are limited, the α,β-unsaturated ketone core is a known pharmacophore present in many biologically active molecules. Compounds containing this moiety have been reported to exhibit a range of activities, including cytotoxic and anticancer properties.[13][14]
Studies on related 2,6-bis(arylidene)cyclohexanones and 2-benzylidene-6-(nitrobenzylidene)cyclohexanones have demonstrated significant cytotoxicity against various human tumor cell lines, with some compounds showing selective toxicity towards cancer cells over non-malignant cells.[13][14] The proposed mechanism of action for many α,β-unsaturated ketones involves the alkylation of biological nucleophiles, such as cysteine residues in proteins, through Michael addition. This can lead to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival.
Given these precedents, it is plausible that 2-(1-methylethylidene)-cyclohexanone could exhibit some level of cytotoxic or other biological activity. However, dedicated biological evaluation is required to confirm this and to determine its potency and selectivity.
Visualizations
Diagram 1: Synthesis of 2-(1-Methylethylidene)-cyclohexanone via Wittig Reaction
Caption: Workflow for the Wittig reaction synthesis.
Diagram 2: Synthesis of 2-(1-Methylethylidene)-cyclohexanone via Aldol Condensation
Caption: Pathway of the Aldol condensation synthesis.
Conclusion
2-(1-Methylethylidene)-cyclohexanone is a well-defined chemical entity with established physicochemical properties. Standard organic chemistry techniques can be employed for its synthesis and characterization. While direct evidence of its biological activity is currently scarce, its structural similarity to other bioactive α,β-unsaturated ketones suggests that it may be a compound of interest for further investigation in the context of drug discovery. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this and related molecules. Further exploration of its pharmacological profile is warranted to fully understand its potential therapeutic applications.
References
- 1. Ketones | OpenOChem Learn [learn.openochem.org]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
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- 10. jascoinc.com [jascoinc.com]
- 11. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cytotoxic 2,6-bis(arylidene)cyclohexanones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic 2-benzylidene-6-(nitrobenzylidene)cyclohexanones which display substantially greater toxicity for neoplasms than non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
